[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It is also known by its IUPAC name, N-(4-hydroxyphenyl)-S-methylmethanesulfinamide . This compound is characterized by the presence of a hydroxyphenyl group, an imino group, and a lambda6-sulfanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-hydroxyaniline with dimethyl sulfoxide (DMSO) under specific conditions . The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino and sulfanone groups. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their reactivity, biological activity, and applications .
Properties
IUPAC Name |
4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(2,11)9-7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHKRALTGNTRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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